molecular formula C10H11NO2 B14905764 5-Amino-6-methoxy-2,3-dihydroinden-1-one

5-Amino-6-methoxy-2,3-dihydroinden-1-one

Cat. No.: B14905764
M. Wt: 177.20 g/mol
InChI Key: KRWDAPRPSXPOLU-UHFFFAOYSA-N
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Description

5-Amino-6-methoxy-2,3-dihydroinden-1-one is an organic compound with a unique structure that includes an indanone core substituted with amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-2,3-dihydroinden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dihydro-1H-inden-1-one.

    Amination: The amino group is introduced at the 5th position through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methoxy-2,3-dihydroinden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-6-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-methoxy-2,3-dihydroinden-1-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The indanone core can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindan-1-one: Similar structure but lacks the amino group.

    2,3-Dihydro-1H-inden-1-one: The parent compound without any substitutions.

    5-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group.

Uniqueness

5-Amino-6-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications and interactions compared to its analogs.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-6-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3,11H2,1H3

InChI Key

KRWDAPRPSXPOLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC(=O)C2=C1)N

Origin of Product

United States

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